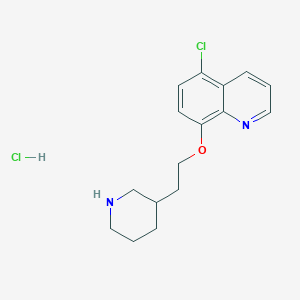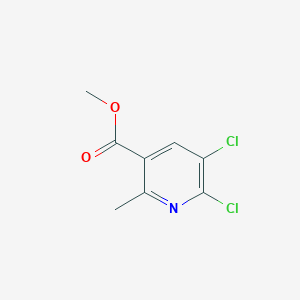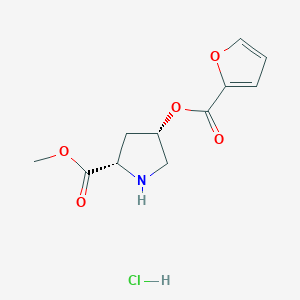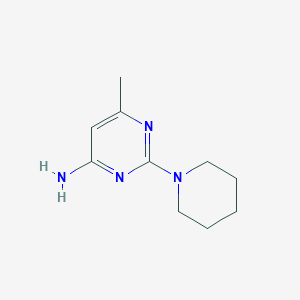![molecular formula C12H17Cl2NO B1426436 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-91-0](/img/structure/B1426436.png)
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound used in laboratories for a variety of research purposes. It is a white solid with a molecular weight of 293.8 g/mol and a melting point of 143-145°C. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. It is a commonly used reference compound in scientific research and is used in a variety of laboratory experiments.
Scientific Research Applications
Cycloaddition Reactions
Pyrrolidines, including 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride, are important in the field of organic chemistry. They are notably used in cycloaddition reactions, as demonstrated in a study involving the synthesis of pyrrolidines in [3+2] cycloaddition reactions. These reactions are important for producing compounds with potential applications in medicine and industry, such as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Organocatalytic Synthesis
In organocatalysis, pyrrolidine derivatives are valuable. For instance, they are used in the enantioselective synthesis of trans-disubstituted chromans, which have various therapeutic applications, including potential use in anti-psychotics, anti-depressants, and treatments for Alzheimer’s disease, obesity, and hypertension (Snieckus & Uccello, 2013).
Synthesis of Anti-inflammatory Compounds
Pyrrolidines serve as key intermediates in the synthesis of anti-inflammatory compounds. Research has led to the development of pyrrolidine derivatives showing promising anti-inflammatory activities, with some exhibiting comparable activities to standard drugs like indomethacin but with reduced side effects (Ikuta et al., 1987).
Antiviral Research
In antiviral research, pyrrolidine derivatives have been explored for their potential in inhibiting viral replication. For instance, studies have shown that certain pyrrolidine-based compounds can effectively inhibit human rhinovirus protease, suggesting their potential as therapeutic agents against rhinovirus infections (Patick et al., 2005).
Pharmaceutical Applications
Specifically, the ability of pyrrolidine derivatives to interact with nicotinic acetylcholine receptors has been studied, revealing their potential in enhancing cognitive functions and treating cognitive disorders (Lin et al., 1997).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNOVFURRHTGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)



![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)

![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)





![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)
